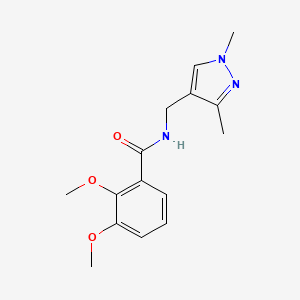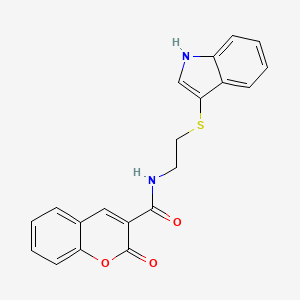![molecular formula C15H19N3O3S B2817062 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-80-5](/img/structure/B2817062.png)
3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The compound contains a benzamide group (a benzene ring attached to a carboxamide group), two methoxy groups attached to the benzene ring, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the carboxamide group. The exact structure would need to be confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 3,5-Dimethoxybenzamide, has a molecular weight of 181.19 and a melting point of 145-148 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines. These compounds, including variants of the mentioned chemical, demonstrated GI50 values comparable to the standard drug Adriamycin, suggesting significant potential in cancer treatment (Tiwari et al., 2017).
Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which share structural similarities with the mentioned compound, were found to have strong antimicrobial activity, particularly against S. epidermidis. Some compounds also showed DNA protective ability, indicating their potential in developing antimicrobial therapies (Gür et al., 2020).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group exhibited significant nematocidal activities. This indicates the potential use of such compounds in agricultural settings to control nematode infestations (Liu et al., 2022).
Structural Analysis
- Research on the structural aspects of compounds similar to 3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, particularly focusing on their crystal structures and bonding, provides insights into their molecular configurations and potential applications (Mo et al., 2011).
Spectroscopic and Biological Studies
- A study on N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, which are structurally related, revealed their antibacterial and antifungal activities. Such studies are crucial in understanding the biological interactions and applications of these compounds (Patel et al., 2015).
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives, having a thiadiazole group, showed high singlet oxygen quantum yield. This indicates their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Fluorescence Studies
- The fluorescence effects in compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol, which are similar in structure, were studied, highlighting the potential of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).
Wirkmechanismus
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.
Biochemical Pathways
Given the antioxidant and metal chelating activities of some benzamides , it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.
Result of Action
Based on the reported activities of some benzamides , it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPZXGAKBLCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)
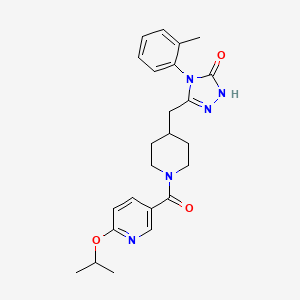

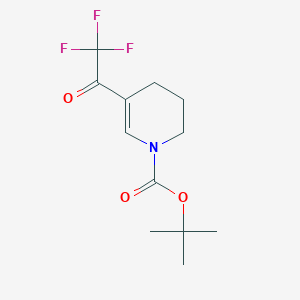

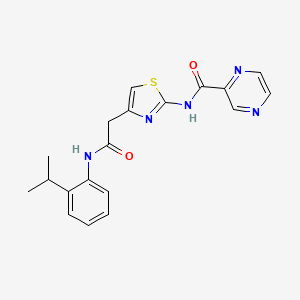
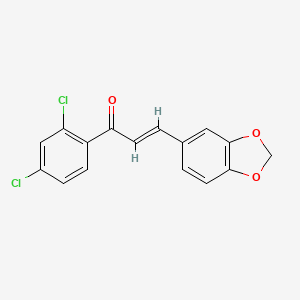
![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)
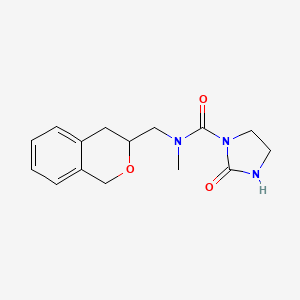
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
